molecular formula C20H14ClN3O3 B11263450 N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide

N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B11263450
M. Wt: 379.8 g/mol
InChI Key: ZWPWQPWMDYKJBD-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, lead tetraacetate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxadiazole derivatives and contributes to its specific applications and activities .

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H14ClN3O3/c21-15-10-5-4-9-14(15)17(22-18(25)16-11-6-12-26-16)20-24-23-19(27-20)13-7-2-1-3-8-13/h1-12,17H,(H,22,25)

InChI Key

ZWPWQPWMDYKJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(C3=CC=CC=C3Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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